
3,6-Dichloro-2,4-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,6-Dichloro-2,4-dimethylpyridine” is a chemical compound with the molecular formula C7H7Cl2N . It appears as a white to off-white to yellow powder or crystals or liquid .
Molecular Structure Analysis
The molecular structure of “3,6-Dichloro-2,4-dimethylpyridine” consists of a pyridine ring with two chlorine atoms and two methyl groups attached to it . The average mass of the molecule is 176.043 Da .
Physical And Chemical Properties Analysis
“3,6-Dichloro-2,4-dimethylpyridine” is a solid at room temperature . It has a molecular weight of 176.04 .
Aplicaciones Científicas De Investigación
Regioselective Catalysis
The regioselectivity of the addition of 2,4,6-trimethylphenol to 3,6-dichloro-2,4-dimethylpyridine can be precisely controlled using catalytic copper(I) salts and pyridine as solvent, facilitating exclusive addition at the C-2 position. This specificity highlights its utility in the synthesis of complex organic molecules, illustrating the compound's role in facilitating regioselective catalysis in organic synthesis (Ruggeri et al., 2008).
Hydrogen Bonding Studies
Research on the hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine provides valuable insights into the nature of intermolecular hydrogen bridges, contributing significantly to the understanding of hydrogen bonding mechanisms. This knowledge is crucial for the design of better pharmaceuticals and materials with desired properties (Majerz et al., 1994).
Living Cationic Polymerization
The presence of 3,6-dichloro-2,4-dimethylpyridine enables living cationic polymerization of isobutyl vinyl ether, showcasing its potential in creating polymers with tailored properties for various applications, from materials science to biomedical engineering (Higashimura et al., 1989).
Ion Mobility Spectrometry
Its utility in ion mobility spectrometry as a standard for chemical analysis demonstrates the compound's versatility in analytical chemistry, offering a method for the precise identification and quantification of substances in complex mixtures (Eiceman et al., 2003).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that the compound can undergo diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups . This process could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s synthesis involves the conversion of 3-aminopyridines into the corresponding pyridine-3-sulfonyl chlorides . This suggests that it may interact with biochemical pathways involving these molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Dichloro-2,4-dimethylpyridine. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . .
Propiedades
IUPAC Name |
3,6-dichloro-2,4-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSFSNGMYIAAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2,4-dimethylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2815431.png)
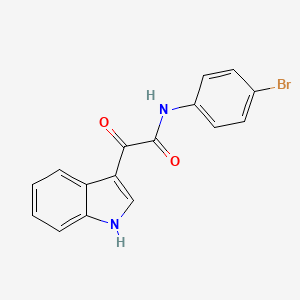
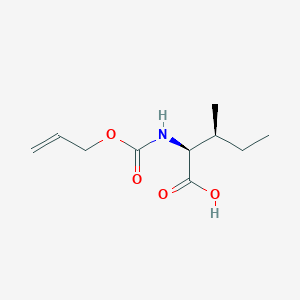
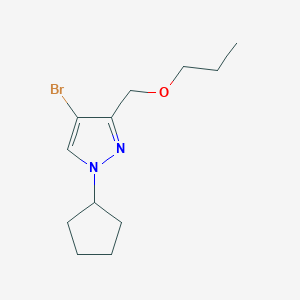
![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)


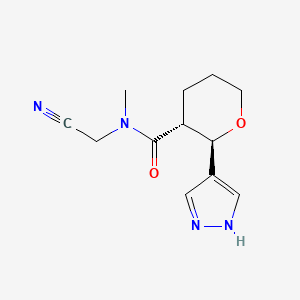

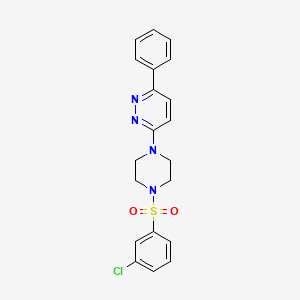
![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)
